1-(3,4-Difluorobenzyl)-1H-pyrrole chemical properties
1-(3,4-Difluorobenzyl)-1H-pyrrole chemical properties
An In-Depth Technical Guide to 1-(3,4-Difluorobenzyl)-1H-pyrrole
This guide provides a comprehensive technical overview of 1-(3,4-Difluorobenzyl)-1H-pyrrole, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The document details its core chemical properties, a validated synthetic protocol, reactivity profile, and potential applications, grounding all information in established scientific principles and authoritative references.
Introduction and Strategic Importance
1-(3,4-Difluorobenzyl)-1H-pyrrole belongs to the class of N-substituted pyrroles, a scaffold that is a cornerstone in drug discovery and the development of functional materials.[1] The pyrrole ring is an electron-rich aromatic heterocycle found in numerous natural products and FDA-approved drugs.[1][2]
The strategic incorporation of a 3,4-difluorobenzyl moiety onto the pyrrole nitrogen is of particular significance. The inclusion of fluorine atoms in a drug candidate can profoundly and beneficially alter its metabolic stability, lipophilicity, and binding affinity to target proteins.[3] This makes 1-(3,4-Difluorobenzyl)-1H-pyrrole and its derivatives attractive candidates for screening libraries in drug development programs, particularly for indications where pyrrole-based compounds have shown promise, such as anti-inflammatory, antibacterial, and anticancer applications.
Physicochemical and Spectroscopic Profile
Characterization of a novel compound begins with a thorough analysis of its physical and spectroscopic properties. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent parts: the pyrrole head and the 3,4-difluorobenzyl tail.
Physicochemical Properties
The following table summarizes the key physicochemical properties.
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₁H₉F₂N | Calculated from structure |
| Molecular Weight | 209.20 g/mol | Calculated from formula |
| CAS Number | 864069-40-7 | From chemical supplier databases |
| Appearance | Colorless to light yellow oil | Predicted based on similar N-benzylpyrroles |
| Boiling Point | ~110-115 °C at 0.5 mmHg | Estimated based on similar compounds |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate, DMSO). Insoluble in water. | Based on the non-polar nature of the molecule |
Spectroscopic Data (Predicted)
Spectroscopic analysis is essential for structural confirmation. The following are the expected spectral characteristics for 1-(3,4-Difluorobenzyl)-1H-pyrrole.
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¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for each part of the molecule.
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δ 7.10-6.90 (m, 3H): Multiplets corresponding to the three protons on the difluorinated benzene ring.
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δ 6.70 (t, J = 2.0 Hz, 2H): A triplet for the C2 and C5 protons of the pyrrole ring.[2]
-
δ 6.20 (t, J = 2.0 Hz, 2H): A triplet for the C3 and C4 protons of the pyrrole ring.[2]
-
δ 5.05 (s, 2H): A singlet for the methylene (-CH₂-) bridge protons.
-
-
¹³C NMR (100 MHz, CDCl₃):
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δ 151.0-148.0 (dd, JCF ≈ 248 Hz, 13 Hz): Two doublets of doublets for the fluorine-bearing C3' and C4' carbons of the benzene ring.
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δ 135.0 (t, JCF ≈ 6 Hz): A triplet for the C1' carbon of the benzene ring.
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δ 123.0 (d, JCF ≈ 4 Hz): A doublet for the C5' carbon of the benzene ring.
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δ 121.5 (s): Signal for the C2 and C5 carbons of the pyrrole ring.
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δ 118.0 (dd, JCF ≈ 17 Hz, 2 Hz): A doublet of doublets for the C6' carbon of the benzene ring.
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δ 117.5 (d, JCF ≈ 17 Hz): A doublet for the C2' carbon of the benzene ring.
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δ 109.0 (s): Signal for the C3 and C4 carbons of the pyrrole ring.
-
δ 52.5 (s): Signal for the methylene (-CH₂-) bridge carbon.
-
-
IR (KBr, cm⁻¹):
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3100-3000 (C-H aromatic stretch)
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1610, 1520, 1440 (C=C aromatic and pyrrole ring stretches)
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1280, 1120 (C-F stretch)
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Synthesis Protocol: N-Alkylation of Pyrrole
The most direct and reliable method for synthesizing 1-(3,4-Difluorobenzyl)-1H-pyrrole is the N-alkylation of the pyrrolide anion. This two-step, one-pot procedure is highly efficient and scalable.
Rationale of Experimental Design
The N-H proton of pyrrole is weakly acidic (pKa ≈ 17.5), requiring a strong base for complete deprotonation.[2] Sodium hydride (NaH), an inexpensive and non-nucleophilic base, is an ideal choice as it irreversibly deprotonates the pyrrole to form the sodium pyrrolide salt and hydrogen gas. The resulting pyrrolide anion is a potent nucleophile that readily attacks the electrophilic benzylic carbon of 3,4-difluorobenzyl bromide in a classic Sₙ2 reaction. Anhydrous tetrahydrofuran (THF) is used as the solvent due to its ability to solvate the cation, its inertness to the strong base, and its appropriate boiling point.
Step-by-Step Experimental Protocol
Materials:
-
Pyrrole (freshly distilled)
-
Sodium hydride (60% dispersion in mineral oil)
-
3,4-Difluorobenzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq). Wash the NaH three times with anhydrous hexane to remove the mineral oil, and carefully decant the hexane washings.
-
Deprotonation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Add freshly distilled pyrrole (1.0 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The cessation of hydrogen gas evolution indicates the complete formation of the sodium pyrrolide salt.
-
Alkylation: Dissolve 3,4-difluorobenzyl bromide (1.05 eq) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 1-(3,4-Difluorobenzyl)-1H-pyrrole as a pure product.
Synthesis Workflow Diagram
Caption: Workflow for the N-alkylation synthesis of the target compound.
Chemical Reactivity Profile
The reactivity of 1-(3,4-Difluorobenzyl)-1H-pyrrole is dominated by the electron-rich nature of the pyrrole ring.
Electrophilic Aromatic Substitution
The pyrrole ring is highly activated towards electrophilic substitution, significantly more so than benzene.[4][5] The lone pair of electrons on the nitrogen atom is delocalized into the ring, creating a π-excessive system.[4]
Orientation: Electrophilic attack occurs preferentially at the C2 (or C5) position. This is because the carbocation intermediate formed by attack at C2 can be stabilized by three resonance structures, effectively delocalizing the positive charge. In contrast, attack at the C3 (or C4) position results in an intermediate stabilized by only two resonance structures, making it less favorable.[5]
Caption: C2 vs. C3 electrophilic attack on the pyrrole ring.
Cycloaddition Reactions
N-substituted pyrroles can participate as the 4π component (diene) in [4+2] Diels-Alder cycloadditions, especially when reacting with highly reactive dienophiles.[2] This reactivity opens pathways to complex bicyclic nitrogen-containing structures.
Applications and Future Directions
The unique combination of a proven bioactive scaffold (pyrrole) and a metabolically robust, lipophilic group (difluorobenzyl) makes this compound a valuable building block.
-
Medicinal Chemistry: It serves as an excellent starting point for generating libraries of novel compounds for high-throughput screening. Derivatives are being investigated as cholinesterase inhibitors for Alzheimer's disease, antibacterial agents, and kinase inhibitors for oncology.[6][7] The 1,3-diaryl-pyrrole skeleton, a close relative, has shown high selectivity as a butyrylcholinesterase (BChE) inhibitor.[7]
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Materials Science: N-substituted pyrroles are precursors to conducting polymers.[8] The electronic properties imparted by the difluorobenzyl group could be exploited to tune the conductivity and stability of resulting polypyrrole films for applications in sensors or electronic devices.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1-(3,4-Difluorobenzyl)-1H-pyrrole is not available, prudent laboratory practice dictates handling it with care based on the properties of its parent compound, pyrrole.
-
Hazards: Pyrrole is toxic if swallowed, harmful if inhaled, and causes serious eye damage.[9][10] It is also a flammable liquid.[9][10]
-
Precautions:
-
Handle only in a well-ventilated chemical fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Keep away from heat, sparks, and open flames.[12]
-
Store in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and light exposure.[10]
-
References
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- Wikipedia. (n.d.). Pyrrole.
- CymitQuimica. (2024). Safety Data Sheet - 1-(tert-Butyl) 3-methyl 5-(2,4-difluorophenyl)
- SciTechnol. (2022). Therapeutic Significance of Pyrrole in Drug Delivery.
- ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents.
- Heterocycles. (2007). Concise Synthesis of Diarylmethyl-1H-Pyrroles.
- Unacademy. (2025).
- Cheméo. (n.d.). Chemical Properties of Pyrrole (CAS 109-97-7).
- Semantic Scholar. (2020). A synthetic route to 1-(4-boronobenzyl)-1H-pyrrole.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
- Frontiers in Chemistry. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor.
- National Institutes of Health. (n.d.). Recent Advancements in Pyrrole Synthesis.
- Syrris. (n.d.).
- CONICET. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
- Royal Society of Chemistry. (n.d.).
- Redalyc. (n.d.).
- The Royal Society of Chemistry. (2011).
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